tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate
Description
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (CAS 367500-88-7) is a nitrogen-containing bicyclic compound featuring a 1,4'-bipiperidine scaffold with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to the conformational rigidity imparted by the bipiperidine structure . Its purity ranges from 95% to 97%, depending on the supplier . The hydroxyl group enhances polarity, influencing solubility and hydrogen-bonding interactions, while the Boc group facilitates synthetic manipulation .
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12-13,18H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHORRSIJNTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431511 | |
| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367500-88-7 | |
| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving appropriate precursors such as piperidine derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a suitable base.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the hydroxy group to a hydrogen atom.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Intermediate
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of drugs targeting neurological disorders due to its structural similarity to piperidine derivatives that exhibit significant biological activity.
Case Study: Synthesis of Ribociclib
Ribociclib, a drug used for treating ER-positive and HER2-negative breast cancer, can be synthesized using this compound as an intermediate. The synthesis involves several steps where this compound plays a pivotal role in constructing the active pharmaceutical ingredient (API) .
Organic Synthesis Applications
Synthetic Versatility
This compound is valued for its versatility in organic synthesis. It can undergo various reactions such as acylation, alkylation, and oxidation, making it a valuable building block for creating complex organic molecules.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Example Product | Conditions |
|---|---|---|
| Acylation | Acylated derivatives | Acid chlorides in anhydrous solvent |
| Alkylation | Alkylated piperidine derivatives | Alkyl halides under base conditions |
| Oxidation | Hydroxy derivatives | Oxidizing agents like PCC or DMSO |
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in pharmaceuticals. Studies have indicated potential irritative effects on skin and eyes, necessitating careful handling during synthesis and application .
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carboxylate group can participate in ionic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
- Hydroxyl vs.
- Hydroxypropyl Chain (CAS 156185-63-6) : The extended hydroxypropyl side chain introduces greater flexibility and lipophilicity (logP 2.41) compared to the rigid bipiperidine scaffold of the parent compound. This modification improves membrane permeability but may reduce target specificity .
- Dual Boc Protection (CAS 165528-89-2) : The presence of two Boc groups increases steric hindrance, making the compound more stable under acidic conditions but less reactive in subsequent synthetic steps .
Physicochemical Properties
- Polarity : The hydroxyl group in the parent compound contributes to a higher topological polar surface area (TPSA ~50–60 Ų, inferred from analogs ), enhancing aqueous solubility but limiting blood-brain barrier (BBB) penetration.
- Lipophilicity : Analogous compounds with alkyl chains (e.g., tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate) exhibit higher logP values (e.g., ~3.5), favoring lipid bilayer interactions .
Biological Activity
Tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (CAS Number: 367500-88-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₈N₂O₃
- Molecular Weight : 284.39 g/mol
- Melting Point : 98–100 °C
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
Biological Activity Overview
This compound has been evaluated for various biological activities, particularly its potential as an antimicrobial agent. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit promising activity against various pathogens, including Mycobacterium tuberculosis. A study conducted by researchers investigating novel chemical entities found that modifications in the bipiperidine structure could enhance antimicrobial potency. For instance:
| Compound | MIC (µM) | Notes |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit against M. tuberculosis |
| 4PP-2 | 2.0 | Improved activity with p-tert-butylphenyl substitution |
| 4PP-3 | 6.8 | Similar to initial hit with minor structural changes |
| 4PP-17 | >50 | Detrimental substitution effects observed |
These results suggest that structural modifications can significantly impact the efficacy of bipiperidine derivatives against Mycobacterium species .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies have shown that similar compounds may act by inhibiting key enzymes or disrupting cellular processes within pathogens. For example, the inhibition of RNA-dependent RNA polymerase has been noted in related compounds, indicating a potential target for therapeutic intervention .
Case Studies
Several studies have highlighted the potential of bipiperidine derivatives in combating resistant strains of bacteria and fungi:
- Study on Mycobacterium tuberculosis : A high-throughput screening identified several analogs of bipiperidine derivatives with varying degrees of activity against M. tuberculosis. The study emphasized the importance of optimizing chemical structures to enhance bioactivity while minimizing toxicity .
- Cytotoxicity Assessments : In vitro tests on human monocytic leukemia THP-1 cell lines showed that certain derivatives exhibited cytotoxic effects, suggesting a dual role as both antimicrobial and anti-cancer agents .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate derivatives in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Emergency Procedures : In case of skin contact, immediately wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .
- Waste Disposal : Segregate chemical waste and consult certified hazardous waste disposal services to comply with environmental regulations .
Q. How can the purity of this compound be verified experimentally?
- Methodological Answer :
- Analytical Techniques : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against certified reference standards .
- Spectral Analysis : Confirm structural integrity via -NMR (e.g., δ 1.44 ppm for tert-butyl group) and FT-IR (e.g., carbonyl stretch at ~1680 cm) .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer :
- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture absorption, which may degrade the compound .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized in multi-step reactions?
- Methodological Answer :
- Reaction Optimization :
- Purification : Employ silica gel chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) to isolate high-purity fractions .
Q. What strategies can resolve contradictions in reported toxicity data for structurally similar bipiperidine carbamates?
- Methodological Answer :
- Data Reconciliation :
- Compare acute toxicity (e.g., LD oral: Category 4 in vs. no hazard in ) by testing under standardized OECD guidelines.
- Assess impurities (e.g., residual Pd in cross-coupling reactions) using ICP-MS, as these may contribute to variability .
- Mechanistic Studies : Perform in vitro cytotoxicity assays (e.g., HepG2 cells) to differentiate intrinsic compound toxicity from artifacts .
Q. How can computational modeling guide the design of tert-butyl bipiperidine derivatives for biological target engagement?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., GPCRs). Focus on the hydroxy and carbamate groups as hydrogen-bond donors .
- QSAR Analysis : Correlate logP values (calculated via ChemAxon) with membrane permeability data to prioritize derivatives with optimal bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
